molecular formula C10H10Br2O2 B13484800 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Cat. No.: B13484800
M. Wt: 321.99 g/mol
InChI Key: HYXOJJYSOGSLNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of two bromine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Biological Activity

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is an organic compound characterized by its unique structure featuring two bromine atoms and a methoxy group. This molecular configuration contributes to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated effective inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potency against microbial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Derivative A0.30Escherichia coli
Derivative B0.15Candida albicans

Enzyme Inhibition Studies

Another significant aspect of the biological activity of this compound is its role as a xanthine oxidase inhibitor. This enzyme is crucial in the metabolism of purines, and its inhibition can lead to therapeutic benefits in conditions such as gout and hyperuricemia. Research has shown that the compound exhibits comparable potency to established inhibitors like allopurinol, making it a candidate for further investigation in the treatment of these conditions .

Table 2: Enzyme Inhibition Potency

Compound NameIC50 (μM)Enzyme Target
This compound12.27 - 31.64Xanthine oxidase
Allopurinol10Xanthine oxidase

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antimicrobial Evaluation : A comprehensive evaluation assessed the antimicrobial efficacy of various derivatives against clinical isolates, demonstrating significant bactericidal activity with low toxicity profiles .
  • Biofilm Inhibition : The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus, showing a superior reduction in biofilm mass compared to standard antibiotics like ciprofloxacin .
  • Synergistic Effects : Further investigations revealed that certain derivatives exhibited synergistic effects when combined with other antimicrobial agents, enhancing their overall efficacy against resistant strains .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10Br2O2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3

InChI Key

HYXOJJYSOGSLNK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)Br)OC)Br

Origin of Product

United States

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